pharmacokinetics of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one in vivo
pharmacokinetics of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one in vivo
An In-Depth Technical Guide to the In Vivo Pharmacokinetic Profiling of 3,5-Dihydrobenzo[e][1][2]oxazepin-2(1H)-one and its Derivatives
Abstract
The 3,5-dihydrobenzo[e][1][2]oxazepin-2(1H)-one scaffold is a privileged structure in modern medicinal chemistry, with derivatives being investigated for a multitude of therapeutic applications, including oncology and infectious diseases.[3][4][5][6] Understanding the in vivo pharmacokinetic profile of novel chemical entities based on this scaffold is a critical step in the drug development pipeline, bridging the gap between in vitro activity and in vivo efficacy and safety. This guide provides a comprehensive framework for researchers and drug development professionals on the essential methodologies for elucidating the absorption, distribution, metabolism, and excretion (ADME) of 3,5-dihydrobenzo[e][1][2]oxazepin-2(1H)-one and its analogs.
Introduction: The Importance of Pharmacokinetics for Benzoxazepinones
The therapeutic potential of any drug candidate, including those derived from the benzoxazepinone core, is contingent not only on its intrinsic potency at the target site but also on its ability to reach that target in sufficient concentration and for an appropriate duration. Pharmacokinetics (PK) is the study of "what the body does to the drug" and is a cornerstone of translational science. For the 3,5-dihydrobenzo[e][1][2]oxazepin-2(1H)-one class of compounds, a thorough PK assessment is imperative to:
-
Establish Dose-Exposure Relationships: Correlate the administered dose with the resulting plasma and tissue concentrations.
-
Inform Efficacy and Toxicology Studies: Ensure that drug exposure in preclinical models is relevant to the anticipated human therapeutic window.
-
Guide Lead Optimization: Structure-activity relationship (SAR) studies are often expanded to include structure-property and structure-pharmacokinetic relationships to address issues like high clearance.[1]
-
Predict Human Pharmacokinetics: Utilize allometric scaling and in vitro data to forecast the compound's behavior in humans.
This guide will detail the critical experimental workflows and analytical strategies necessary to build a robust pharmacokinetic profile for this promising class of molecules.
Preclinical In Vivo Study Design: A Step-by-Step Protocol
The initial step in characterizing the in vivo pharmacokinetics of a novel benzoxazepinone derivative is a well-designed animal study. Rodent models, typically rats or mice, are most commonly used for initial screening.
Animal Model Selection and Acclimatization
-
Species: Sprague-Dawley or Wistar rats are frequently used due to their size, which facilitates serial blood sampling, and their well-characterized metabolic pathways. BALB/c or C57BL/6 mice are also common, particularly when aligning with efficacy models.[7]
-
Health Status: Animals should be specific-pathogen-free (SPF) and allowed to acclimatize for at least one week before the study to minimize stress-related physiological changes.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
Formulation and Dosing
The choice of vehicle and route of administration is critical for ensuring complete drug dissolution and reproducible absorption.
-
Vehicle Selection: A common starting point is a solution of 5% DMSO, 40% PEG400, and 55% saline. The formulation should be non-toxic at the administered volume.
-
Routes of Administration:
-
Dose Selection: Doses should be selected based on in vitro potency and preliminary toxicity data.
Blood Sample Collection
Serial blood sampling is performed to characterize the plasma concentration-time profile.
Protocol for Rat Pharmacokinetic Study:
-
Catheterization (Optional but Recommended): For serial sampling from a single animal, cannulation of the jugular or femoral vein is the preferred method to reduce animal stress.
-
Dosing: Administer the compound via the chosen route (e.g., tail vein injection for IV, oral gavage for PO).
-
Blood Collection: Collect approximately 100-200 µL of blood at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Immediately following collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma to clean tubes and store at -80°C until analysis.[8]
Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.
Bioanalytical Method Development and Validation
Accurate quantification of the benzoxazepinone in plasma is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.
Sample Preparation
The goal is to remove proteins and other matrix components that can interfere with the analysis.
-
Protein Precipitation (PPT): A simple and common method. Add 3-4 volumes of cold acetonitrile (containing an internal standard) to one volume of plasma. Vortex and then centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the cleanest samples but is more time-consuming and expensive.
LC-MS/MS Method
-
Chromatography: A C18 reverse-phase column is typically used with a gradient elution of water and acetonitrile or methanol containing a small amount of formic acid to improve peak shape.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for the analyte and internal standard must be optimized.
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[8][9]
Pharmacokinetic Data Analysis
Once the plasma concentrations are determined, key pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t½ | Half-life | The time required for the plasma concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F% | Absolute Bioavailability | The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. |
Table 1: Key Pharmacokinetic Parameters
Metabolite Identification: Unveiling the Fate of the Molecule
Understanding the metabolic fate of a benzoxazepinone is crucial for identifying potentially active or toxic metabolites and for understanding clearance mechanisms.
In Vitro Metabolism
-
Liver Microsomes: Incubation with liver microsomes (containing cytochrome P450 enzymes) can identify primary oxidative metabolites.
-
Hepatocytes: Provide a more complete picture of metabolism as they contain both Phase I and Phase II enzymes.
-
S9 Fractions: A mixture of microsomal and cytosolic fractions, useful for a broader screen of metabolic pathways.[1]
Protocol for In Vitro Metabolic Stability:
-
Incubation: Incubate the test compound (e.g., at 1 µM) with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).
-
Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding cold acetonitrile.
-
Analysis: Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining over time.
-
Calculation: Calculate the in vitro half-life and intrinsic clearance.
Caption: Strategy for metabolite identification of a novel compound.
In Vivo Metabolite Profiling
Analysis of plasma, urine, and feces from in vivo studies using high-resolution mass spectrometry can identify the metabolites formed in a whole-animal system. This is crucial as extrahepatic metabolism can sometimes be a significant clearance pathway.[8]
Conclusion and Future Directions
The pharmacokinetic profiling of 3,5-dihydrobenzo[e][1][2]oxazepin-2(1H)-one derivatives is a multi-faceted process that requires careful experimental design and robust analytical techniques. The data generated from these studies are essential for making informed decisions in the drug discovery and development process. While this guide provides a foundational framework, future work may involve more advanced techniques such as physiologically based pharmacokinetic (PBPK) modeling to refine human dose predictions and to understand drug-drug interaction potential.[8] As new analogs of this versatile scaffold are synthesized, the application of these principles will be critical to unlocking their full therapeutic potential.
References
-
Benzazepinones and Benzoxazepinones as Antagonists of Inhibitor of Apoptosis Proteins (IAPs) Selective for the Second Baculovirus IAP Repeat (BIR2) Domain. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Pyrrolo[1][7]benzoxa(thia)zepines as a new class of potent apoptotic agents. Biological studies and identification of an intracellular location of their drug target. PubMed. Available at: [Link]
-
In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI. Available at: [Link]
-
Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. PMC. Available at: [Link]
-
In Vivo Activity of the Benzothiazinones PBTZ169 and BTZ043 against Nocardia brasiliensis. PLOS Neglected Tropical Diseases. Available at: [Link]
-
Analytical Methods - Agency for Toxic Substances and Disease Registry. ATSDR. Available at: [Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. Available at: [Link]
-
Dihydrobenz[e][1][2]oxazepin-2(3H)-ones, a new anthelmintic chemotype immobilising whipworm and reducing infectivity in vivo. The University of Manchester Research Explorer. Available at: [Link]
-
Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[ e][1][2]oxazepin-2(3 H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. PubMed. Available at: [Link]
-
Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1][2]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. MDPI. Available at: [Link]
-
Discovery of 3,4-Dihydrobenzo[ f][1][2]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. PubMed. Available at: [Link]
-
1,5-Dihydro-benzo[e][1][2]oxazepin-2(1H)-ones containing a 7-(5'-cyanopyrrol-2-yl) group as nonsteroidal progesterone receptor modulators. PubMed. Available at: [Link]
-
Dihydrobenz[e][1][2]oxazepin-2(3H)-ones, a new anthelmintic chemotype immobilising whipworm and reducing infectivity in vivo. PubMed. Available at: [Link]
-
Discovery of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. ResearchGate. Available at: [Link]]oxazepin-52H-one_derivatives_as_a_new_class_of_ROCK_inhibitors_for_the_treatment_of_glaucoma
-
Discovery of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. PubMed. Available at: [Link]
-
Analytical methodologies for the determination of benzodiazepines in biological samples. PubMed. Available at: [Link]
-
Analytical methods for determination of benzodiazepines. A short review. ResearchGate. Available at: [Link]
-
Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydrobenz[e][1,4]oxazepin-2(3H)-ones, a new anthelmintic chemotype immobilising whipworm and reducing infectivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Activity of the Benzothiazinones PBTZ169 and BTZ043 against Nocardia brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
